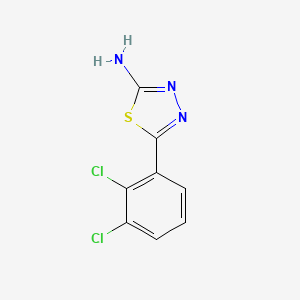

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (5-DCTD) is an organic compound with a structure composed of two benzene rings fused together, a thiadiazole ring, and two chlorine atoms. It is an important research chemical commonly used in scientific studies due to its wide range of applications. 5-DCTD is a versatile compound with a variety of uses in the laboratory and in research, such as in the synthesis of new compounds, as a reference compound in analytical studies, as a drug target, and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

- 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine has been used in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For example, it was employed to create new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, which showed significant insecticidal activity (Ismail et al., 2021). Additionally, synthesis of Schiff bases derived from this compound has been reported, revealing its potential in creating compounds with antimicrobial properties (Sah et al., 2014).

Structural and Theoretical Analysis

- The structure and electronic properties of derivatives of this compound have been explored through density functional theory (DFT) calculations and X-ray crystallography. This research provides insight into the molecular behavior and potential applications of these compounds (Kerru et al., 2019).

Biological Activities

- Various derivatives of this compound have been synthesized and tested for biological activities. For instance, its derivatives have been evaluated for anti-inflammatory and analgesic properties, showing potential as therapeutic agents (Kothamunireddy & Galla, 2021). Also, research on Schiff bases derived from this compound revealed DNA protective ability and antimicrobial activity against specific bacterial strains (Gür et al., 2020).

Corrosion Inhibition

- Studies involving the use of derivatives of this compound for corrosion inhibition have shown promising results. DFT calculations and molecular dynamics simulations were performed to understand the inhibition performances of these derivatives on iron corrosion, indicating their potential application in material science (Kaya et al., 2016).

Antiviral and Anticonvulsant Activities

- The antiviral activity of this compound derivatives was observed, with specific compounds showing anti-tobacco mosaic virus activity (Chen et al., 2010). Furthermore, its derivatives were synthesized and tested for anticonvulsant activity, with some compounds demonstrating protection against convulsions in animal models (Foroumadi et al., 2007).

Safety and Hazards

As with any chemical compound, handling “5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine” would require appropriate safety precautions. This would likely include wearing personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its exact physical and chemical properties .

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, particularly during the transition from the G1 phase to the S phase .

Mode of Action

This could result in the disruption of the cell cycle, potentially leading to cell death or preventing the proliferation of harmful cells .

Biochemical Pathways

Given its potential interaction with cdk2, it is likely that the compound affects pathways related to cell cycle regulation .

Result of Action

If the compound does indeed inhibit cdk2, it could potentially disrupt the cell cycle and prevent the proliferation of harmful cells .

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVBVESDMDDUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)

![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)

![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)